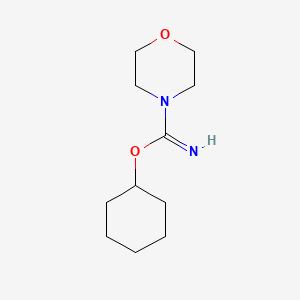

Cyclohexyl 4-morpholinecarboximidoate

Description

Structure

3D Structure

Properties

CAS No. |

91211-67-5 |

|---|---|

Molecular Formula |

C11H20N2O2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

cyclohexyl morpholine-4-carboximidate |

InChI |

InChI=1S/C11H20N2O2/c12-11(13-6-8-14-9-7-13)15-10-4-2-1-3-5-10/h10,12H,1-9H2 |

InChI Key |

NRYWUVJKJREPDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=N)N2CCOCC2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of Cyclohexyl 4 Morpholinecarboximidoate

Nucleophilic Addition Reactions at the Imidoate Carbon Center

The carbon-nitrogen double bond of the imidoate group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. youtube.com This reactivity is fundamental to many of the transformations that O-alkyl imidates undergo.

Formation of N,N'-Disubstituted Amidines from Amine Reactants

The reaction of O-alkyl imidates with primary or secondary amines is a well-established and efficient method for the synthesis of N,N'-disubstituted amidines. researchgate.netorganic-chemistry.org This transformation involves the nucleophilic addition of an amine to the imidoate carbon, followed by the elimination of an alcohol. For cyclohexyl 4-morpholinecarboximidoate, the reaction with an amine (R-NH2) proceeds via a tetrahedral intermediate, which then collapses to form the stable amidine product and releases cyclohexanol (B46403) as a byproduct.

The general mechanism involves the attack of the amine nucleophile on the electrophilic carbon of the imidoate. This is typically the rate-determining step. The resulting zwitterionic intermediate undergoes proton transfer, followed by the elimination of the cyclohexanol leaving group to yield the final amidine product. Various methods have been developed for amidine synthesis, highlighting the importance of this functional group in pharmaceuticals and materials science. uoregon.edusemanticscholar.orgresearchgate.net

General Reaction Scheme: this compound + Amine → N,N'-Disubstituted Amidine + Cyclohexanol

Below is a table illustrating the types of amidines that can be formed from the reaction of this compound with various amine reactants.

| Amine Reactant | Resulting Amidine Product Structure |

| Aniline | N-phenyl-4-morpholinecarboxamidine |

| Benzylamine | N-benzyl-4-morpholinecarboxamidine |

| Methylamine | N-methyl-4-morpholinecarboxamidine |

| Diethylamine | N,N-diethyl-4-morpholinecarboxamidine |

Ring-Closing Reactions to Form Nitrogen-Containing Heterocycles from Imidoate Precursors

O-alkyl imidates are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. researchgate.netsemanticscholar.org Intramolecular cyclization reactions can be initiated if the imidoate precursor contains a suitably positioned nucleophilic group. researchgate.netuiowa.edursc.org This nucleophile can attack the internal imidoate carbon, leading to a ring-closing reaction.

In the context of this compound, if the morpholine (B109124) ring were substituted with a side chain containing a nucleophilic moiety (e.g., a hydroxyl or amino group), an intramolecular cyclization could be triggered. Such reactions are powerful tools for constructing complex molecular architectures, including those found in natural products and pharmaceutically active compounds. osti.gov The reaction often proceeds via the formation of an initial cyclic intermediate which can then undergo further transformations. researchgate.net

The table below provides examples of heterocyclic systems that can be synthesized from appropriately substituted imidoate precursors.

| Precursor Type | Heterocyclic Product |

| Imidoate with a pendant alcohol | Oxazoline or Oxazine |

| Imidoate with a pendant amine | Imidazoline or Tetrahydropyrimidine |

| Imidoate with an active methylene (B1212753) group | Pyrrole or Pyridine derivative |

Hydrolytic Transformations Leading to Ester Formation

In the presence of water, particularly under acidic or basic conditions, O-alkyl imidates can undergo hydrolysis. researchgate.net This reaction involves the nucleophilic attack of a water molecule on the imidoate carbon. The resulting tetrahedral intermediate subsequently breaks down, leading to the formation of an ester and the corresponding amine.

For this compound, hydrolysis yields cyclohexyl formate (B1220265) and morpholine. This transformation is mechanistically similar to the formation of amidines, with water acting as the nucleophile instead of an amine. This reaction can sometimes be an undesirable side reaction during amidine synthesis if the reaction conditions are not anhydrous.

Reaction Scheme: this compound + H₂O → Cyclohexyl Formate + Morpholine

Transformations Involving the O-Cyclohexyl Ether Linkage

The bond between the imidoate carbon and the oxygen of the cyclohexyl group, as well as the bond between the oxygen and the cyclohexyl ring, can also participate in chemical transformations.

Cleavage Reactions and Regeneration of Cyclohexanol

As mentioned previously, the formation of amidines from this compound results in the cleavage of the C-O bond of the imidoate and the regeneration of cyclohexanol as a byproduct.

Furthermore, the O-cyclohexyl group itself is an ether linkage, which can be cleaved under specific, often harsh, reaction conditions. researchgate.net Strong acids or Lewis acids can be employed to break the oxygen-cyclohexyl bond, which would also lead to the formation of cyclohexanol. For instance, reagents like iodotrimethylsilane (B154268) are known to be effective for the cleavage of ethers, including cyclohexyl ethers. researchgate.net

Rearrangement Reactions of O-Alkyl Imidoates

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton or the position of a substituent is altered. wikipedia.orgmasterorganicchemistry.com One of the most well-known rearrangements involving imidates is the Chapman rearrangement. researchgate.netorganicreactions.orgresearchgate.net This reaction typically involves the thermal intramolecular 1,3-migration of an aryl group from the oxygen atom to the nitrogen atom of an O-aryl imidoate, yielding an N,N-diaryl amide. researchgate.net

While the classical Chapman rearrangement is specific to O-aryl imidates, the broader class of O-alkyl imidoates can also undergo rearrangement reactions, though often through different mechanistic pathways. youtube.com These can include alkyl migrations under thermal or catalytic conditions. rsc.org Such rearrangements in O-alkyl imidoates are less common than the Chapman rearrangement but represent a potential reactive pathway for this compound, possibly leading to the migration of the cyclohexyl group. These reactions often proceed through intermediates where the alkyl group shifts from the oxygen to the nitrogen atom. wiley-vch.delibretexts.org

Reactivity of the Morpholine Ring within the Carboximidoate Framework

The reactivity of the morpholine ring in this compound is a subject of scientific inquiry, particularly concerning the nucleophilic character of the morpholine nitrogen. The presence of the carboximidoate group is expected to influence the electron density and steric accessibility of the nitrogen atom, thereby modulating its reactivity towards electrophiles.

N-Alkylation and Acylation Reactions of the Morpholine Nitrogen

The nitrogen atom of the morpholine moiety is, in principle, susceptible to electrophilic attack, leading to N-alkylation and N-acylation products. However, detailed experimental studies and specific reaction data for this compound are not extensively documented in publicly available scientific literature. General principles of amine reactivity suggest that the lone pair of electrons on the morpholine nitrogen can react with alkylating and acylating agents.

In a general context, the N-alkylation of morpholine derivatives can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. nih.govacsgcipr.org The reaction typically proceeds via a nucleophilic substitution mechanism. For instance, the N-alkylation of morpholine with alcohols has been studied using catalysts like CuO–NiO/γ–Al2O3, indicating that the reaction is feasible under specific catalytic conditions. researchgate.net The reaction kinetics for the N-methylation of morpholine with methanol (B129727) have been described by a pseudo-first-order rate equation. researchgate.net

Similarly, N-acylation of the morpholine nitrogen would involve reaction with an acylating agent, such as an acyl chloride or an anhydride. The mechanism for such reactions generally involves nucleophilic acyl substitution. youtube.com The reactivity in these cases would be influenced by the nature of the acylating agent and the reaction conditions.

It is important to note that the electronic environment created by the this compound structure would play a crucial role in these reactions. The electron-withdrawing or donating nature of the carboximidoate group could either enhance or diminish the nucleophilicity of the morpholine nitrogen, thereby affecting the rates and outcomes of N-alkylation and N-acylation reactions. Substituent effects on the reactivity of nitrogen-containing heterocycles are a well-established area of study, with electronic and steric factors playing significant roles. nih.govnih.govlibretexts.orglibretexts.org

Interactive Data Table: General Conditions for N-Alkylation of Morpholine Derivatives

| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methanol | CuO–NiO/γ–Al2O3 | Gas-phase | 220 | 93.8 | researchgate.net |

| Benzyl Alcohol | Manganese pincer complex / t-BuOK | Toluene | 80-100 | Good to Excellent | nih.gov |

| Benzyl chloride | K2CO3 | Acetonitrile | Reflux | Not specified | mdpi.com |

| Ethyl chloroacetate | Triethylamine | Benzene | Not specified | Not specified | researchgate.netresearchgate.net |

This table represents general findings for morpholine derivatives and not specifically for this compound.

Reaction Kinetics and Thermodynamic Considerations of Imidoate Transformations

The study of reaction kinetics and thermodynamic parameters provides fundamental insights into the mechanisms and feasibility of chemical transformations. For this compound, such studies would focus on reactions involving the imidoate functional group, such as hydrolysis.

The hydrolysis of imidate salts has been a subject of mechanistic studies, revealing the importance of factors like stereoelectronic control and the pH of the reaction medium. researchgate.netcdnsciencepub.comcdnsciencepub.com The hydrolysis can lead to the formation of either an ester and an amine or an amide and an alcohol, depending on the reaction conditions and the structure of the imidate. The cleavage of the tetrahedral intermediate formed during hydrolysis is a key step, and its pathway is governed by the orientation of lone pair orbitals on the heteroatoms. researchgate.netcdnsciencepub.comcdnsciencepub.com

Kinetic studies on related amidation reactions, which are reversible, have shown that the removal of a volatile product like methanol can shift the equilibrium and improve conversion. nih.govresearchgate.net Thermodynamic parameters such as the enthalpy of reaction can be determined from such studies. nih.gov

Interactive Data Table: General Kinetic and Thermodynamic Data for Related Reactions

| Reaction Type | System | Key Findings | Reference |

| Imidate Hydrolysis | Ethyl N-arylformimidates | Product distribution is pH-dependent. | researchgate.net |

| Imidate Hydrolysis | Cyclic Imidate Salts | Stereoelectronic control dictates the cleavage of the tetrahedral intermediate. | cdnsciencepub.comcdnsciencepub.com |

| N-Alkylation | Morpholine with Methanol | Apparent activation energy is 46.20 kJ mol−1. | researchgate.net |

| Amidation | Diethanolamine with fatty acid methyl ester | Equilibrium and reaction rate constants determined; process intensification studied. | nih.govresearchgate.net |

This table provides data for analogous reactions to infer potential behavior, as specific data for this compound is not available.

Despite a comprehensive search for scientific literature, no specific experimental spectroscopic data (Nuclear Magnetic Resonance or Mass Spectrometry) for the compound "this compound" could be located. Research databases and chemical information repositories that were queried contained information on structurally related compounds, such as "N-cyclohexyl-4-morpholinecarboxamide" and "4-Cyclohexylmorpholine," but not the precise carboximidoate specified in the request.

Further research would be required to either find existing literature describing the synthesis and characterization of this compound or for a laboratory to perform the synthesis and subsequent spectroscopic analysis of the compound.

Spectroscopic and Advanced Structural Characterization of Cyclohexyl 4 Morpholinecarboximidoate

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a fundamental tool for the identification of functional groups within a molecule. For Cyclohexyl 4-morpholinecarboximidoate, this analysis would be expected to reveal characteristic vibrational modes.

An IR and Raman spectroscopic analysis would typically identify key stretching and bending vibrations. For the morpholine (B109124) ring, one would anticipate C-O-C stretching vibrations and C-N stretching modes. The cyclohexyl group would be identifiable by its characteristic C-H stretching and bending frequencies. The central carboximidoate functional group (-C(=N)-O-) would present unique vibrational signatures, including the C=N imine stretch and C-O single bond stretches.

However, a thorough search has not yielded any published IR or Raman spectra for this compound. Consequently, a data table of characteristic vibrational frequencies and their assignments for this specific compound cannot be compiled.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides precise information on the three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for determining the exact molecular geometry, including bond lengths, bond angles, and the conformation of cyclic systems.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

A crystallographic study of this compound would yield precise measurements of all bond lengths (e.g., C-C, C-H, C-O, C-N, and C=N) and the angles between these bonds. Torsional angles would define the spatial relationship between different parts of the molecule, such as the orientation of the cyclohexyl ring relative to the morpholinecarboximidoate moiety.

Interactive Data Table: Representative Bond Lengths (Å) - Data Not Available

| Atom 1 | Atom 2 | Expected Range (Å) | Measured Value (Å) |

|---|---|---|---|

| C=N | N/A | ||

| C-O (ester) | N/A | ||

| C-O (morpholine) | N/A | ||

| C-N (morpholine) | N/A |

Interactive Data Table: Representative Bond Angles (°) - Data Not Available

| Atom 1 | Atom 2 | Atom 3 | Expected Range (°) | Measured Value (°) |

|---|---|---|---|---|

| C | N | N/A | ||

| C | O | N/A | ||

| C | O | C (morpholine) | N/A | |

| C | N | C (morpholine) | N/A |

No crystallographic data has been found for this compound, and therefore, these tables cannot be populated with experimental values.

Analysis of Conformational Preferences of Cyclohexyl and Morpholine Rings

Both the cyclohexyl and morpholine rings are conformationally flexible. The cyclohexyl ring typically adopts a stable chair conformation to minimize steric and torsional strain. The morpholine ring also preferentially exists in a chair conformation. A key aspect of the structural analysis would be to determine the exact conformation of these rings in the solid state and to identify whether the substituents are in axial or equatorial positions. For instance, the orientation of the 4-morpholinecarboximidoate group on the cyclohexyl ring would be a critical finding.

Without a published crystal structure, the specific puckering parameters and conformational details of the cyclohexyl and morpholine rings in this compound remain undetermined.

Investigation of Intermolecular Interactions and Crystal Packing

The way individual molecules of this compound pack together in a crystal is governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The morpholine oxygen and the imine nitrogen atoms could potentially act as hydrogen bond acceptors. An analysis of the crystal packing would reveal how these interactions create a three-dimensional lattice.

As no crystallographic information is available, a description of the supramolecular architecture, including any hydrogen bonding networks or other significant intermolecular contacts, cannot be provided.

Based on a comprehensive search of available scientific literature, specific computational and theoretical chemistry studies focusing solely on This compound are not present in the public domain. Detailed research findings from methods such as Density Functional Theory (DFT), Ab Initio calculations, Natural Bond Orbital (NBO) analysis, Quantum Theory of Atoms in Molecules (QTAIM), or specific conformational analyses for this compound have not been published.

Therefore, it is not possible to provide a scientifically accurate article with the detailed research findings and data tables as requested in the provided outline. The creation of such an article would require access to dedicated research that does not appear to have been conducted or published.

Computational and Theoretical Chemistry Studies on Cyclohexyl 4 Morpholinecarboximidoate

Conformational Analysis and Potential Energy Surfaces

Torsional Dynamics of the Carboximidoate Linkage

The torsional dynamics of the carboximidoate linkage are critical for understanding the conformational flexibility of Cyclohexyl 4-morpholinecarboximidoate. This linkage, characterized by the C-N bond within the O=C-N group, is expected to have a significant barrier to rotation due to partial double bond character arising from resonance.

A computational study on these dynamics would typically involve:

Potential Energy Surface (PES) Scans: By systematically rotating the dihedral angle of the carboximidoate bond and calculating the energy at each step, a PES scan can reveal the energy barriers between different conformations (e.g., syn and anti isomers).

Identification of Rotational Barriers: The energy maxima on the PES correspond to the rotational barriers. For similar amide and carbamate (B1207046) linkages, these barriers can range from 10 to 22 kcal/mol, which is substantial enough to potentially allow for the existence of distinct conformers at room temperature. researchgate.net

Influence of Substituents: The cyclohexyl and morpholine (B109124) groups attached to the carboximidoate linkage would sterically and electronically influence the rotational barrier and the relative stability of the conformers. Computational models could precisely quantify these effects.

No specific data on the rotational energy barriers or stable conformations for this compound have been published.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Transition State Characterization for Imidoate-Forming Reactions

The formation of this compound likely proceeds through a reaction involving a morpholine derivative and a cyclohexyl-containing precursor. Computational chemistry can be used to model this reaction and characterize the high-energy transition state that governs the reaction rate.

A typical computational workflow for this would include:

Locating Transition State Structures: Using quantum chemical methods like Density Functional Theory (DFT), researchers can calculate the geometry of the transition state—a fleeting arrangement of atoms at the peak of the reaction energy profile. samipubco.com

Vibrational Frequency Analysis: A key step in confirming a transition state is to perform a vibrational frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

No specific transition state structures for the formation of this compound have been reported in the literature.

Energetics and Kinetics of Subsequent Transformations

Beyond its formation, this compound could undergo various chemical transformations, such as hydrolysis or rearrangement. Computational modeling can predict the feasibility and rates of these subsequent reactions.

This analysis would involve:

Reaction Energy Profiles: Calculating the energies of reactants, intermediates, transition states, and products to construct a complete reaction energy profile.

Activation Energy Determination: The energy difference between the reactant and the transition state gives the activation energy (Ea), a critical parameter for determining the reaction rate.

Rate Constant Calculation: Using transition state theory, the calculated activation energy can be used to estimate the reaction rate constant (k), providing a quantitative measure of the reaction kinetics.

Detailed energetic and kinetic data for transformations involving this compound are not available in the current body of scientific literature.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of a molecule with a high degree of accuracy, aiding in its identification and structural characterization.

For this compound, these predictions would include:

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) in the presence of a magnetic field, it is possible to predict the NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations can determine the vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) or Raman spectrum. nih.gov This allows for the assignment of experimental spectral features to specific molecular motions, such as C=O stretching, C-N stretching, and the vibrations of the cyclohexyl and morpholine rings. samipubco.com

While the general methodology for these predictions is well-established, specific calculated NMR chemical shifts and vibrational frequencies for this compound have not been published.

Broader Synthetic Utility and Future Research Avenues in Imidoate Chemistry

Cyclohexyl 4-morpholinecarboximidoate as a Versatile Synthetic Intermediate

Imidoates are well-established as versatile intermediates in organic synthesis. Their unique electronic structure, featuring an sp2-hybridized nitrogen atom and an alkoxy group attached to a carbon-nitrogen double bond, allows them to participate in a variety of chemical transformations.

Utility in the Construction of Complex Organic Scaffolds

Theoretically, the cyclohexyl and morpholine (B109124) moieties of this compound could be incorporated into more complex molecular architectures. The imidoate functional group can serve as a linchpin in multi-component reactions or as a handle for further functionalization, enabling the construction of intricate three-dimensional structures.

Precursor to Structurally Diverse Amidines and Heterocycles

A primary application of imidoates is their conversion to amidines through reaction with amines. This transformation is a cornerstone of medicinal chemistry, as the amidine functional group is a common feature in biologically active molecules. Furthermore, the reactivity of the imidoate group can be harnessed for the synthesis of various heterocyclic systems, which are fundamental building blocks in drug discovery and materials science.

Development of Novel Catalyst Systems for Imidoate Synthesis and Transformation

The synthesis and subsequent reactions of imidoates often rely on catalysis to enhance efficiency, selectivity, and substrate scope. Research in this area is continually evolving, with a focus on developing more robust and versatile catalytic systems. chalcogen.romdpi.com This includes the design of novel transition metal catalysts and organocatalysts for both the formation of the imidoate linkage and its downstream functionalization. chalcogen.roresearchgate.net The development of multi-catalyst systems, where two or more catalysts work in concert to effect a transformation, is also a promising area of investigation. chalcogen.ro

Integration of Imidoate Chemistry with Sustainable Chemical Practices

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. This includes minimizing waste, reducing energy consumption, and using less hazardous substances.

Green Solvent and Solvent-Free Reaction Methodologies

Catalyst Reuse and Recyclability in Imidoate Chemistry

The ability to recover and reuse catalysts is a critical aspect of sustainable chemistry, as it reduces both cost and waste. This is particularly important for catalysts based on precious or heavy metals. Strategies for catalyst recycling include the use of heterogeneous catalysts, which can be easily separated from the reaction mixture by filtration, or the development of techniques like membrane filtration to recover homogeneous catalysts. researchgate.net Electrochemical methods for catalyst recycling are also emerging as a sustainable alternative. The application of these principles to the synthesis and transformation of imidoates would significantly enhance the green credentials of these processes.

Exploration of Novel Imidoate Derivatives with Tunable Reactivity

The development of new imidoate derivatives with tailored reactivity is a promising area of research. By systematically modifying the structural components of a parent molecule like this compound, chemists can influence the electronic and steric properties of the imidoate functional group, thereby controlling its reactivity in various chemical transformations.

Recent trends in organic synthesis emphasize the development of efficient and selective reactions, with a focus on green chemistry principles. solubilityofthings.comcas.orgmultiresearchjournal.com The synthesis of novel imidoates can be approached through various modern catalytic methods, including the use of transition metals and organocatalysts, to achieve high yields under mild conditions. solubilityofthings.com For instance, the synthesis of related heterocyclic compounds, such as imidazopyridines and imidazolidines, has seen significant advancements through copper-catalyzed and photochemical methods. beilstein-journals.orgmdpi.comnih.gov These approaches could potentially be adapted for the synthesis of a library of imidoate derivatives.

The "tunability" of these derivatives can be achieved by introducing different substituents on the cyclohexyl or morpholine rings. This could modulate the compound's utility in applications ranging from medicinal chemistry to materials science. neuroquantology.com The creation of a diverse library of such compounds would enable high-throughput screening for desired biological activities or material properties. multiresearchjournal.com

Table 1: Potential Modifications for Tunable Reactivity of Imidoate Derivatives

| Structural Component | Potential Modification | Expected Impact on Reactivity |

| Cyclohexyl Group | Introduction of electron-withdrawing or -donating groups | Alters the electronic nature of the imidoate nitrogen, influencing nucleophilicity and basicity. |

| Variation of stereochemistry | Can induce stereoselectivity in reactions. | |

| Morpholine Ring | Substitution on the ring carbons | Modifies steric hindrance around the reaction center. |

| Replacement with other heterocycles | Introduces different electronic and conformational properties. | |

| Imidoate Group | Variation of the N-substituent | Directly impacts the reactivity of the imidoate for subsequent transformations. |

Advanced Spectroscopic and Computational Techniques for Deeper Molecular Understanding

A thorough understanding of the structure, bonding, and reactivity of novel imidoates is crucial for their effective application. Modern spectroscopic and computational methods provide the necessary tools for this deep molecular insight.

Spectroscopic Characterization:

The structural elucidation of new organic compounds relies heavily on a suite of spectroscopic techniques. rroij.combritannica.com For a compound like this compound and its derivatives, a combination of methods would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. rroij.comijpsjournal.com Advanced 2D NMR techniques can further elucidate the connectivity and spatial relationships between atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the characteristic vibrational frequencies of functional groups, particularly the C=N bond of the imidoate and bonds within the morpholine and cyclohexyl rings. britannica.comijpsjournal.com

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity and structural features. rroij.comijpsjournal.com

Table 2: Key Spectroscopic Techniques for Imidoate Characterization

| Technique | Information Obtained | Reference |

| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms. | rroij.com |

| IR Spectroscopy | Presence of specific functional groups. | ijpsjournal.com |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | rroij.com |

| UV-Visible Spectroscopy | Information on electronic transitions, especially in conjugated systems. | britannica.comacs.org |

Computational Chemistry:

Computational chemistry has become an indispensable tool for predicting molecular properties and understanding reaction mechanisms at a level of detail that is often inaccessible through experimentation alone. rsc.orgresearchgate.net For the study of imidoates, computational methods can be employed to:

Predict Molecular Geometries and Electronic Properties: Quantum mechanical calculations can determine the most stable conformations of imidoate derivatives and map their electron density to predict sites of reactivity. nih.govyoutube.com

Elucidate Reaction Mechanisms: Computational modeling can trace the energy profile of a reaction, identifying transition states and intermediates. rsc.orgsmu.edu This is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Analyze Spectroscopic Data: Theoretical calculations of NMR chemical shifts and IR vibrational frequencies can aid in the interpretation of experimental spectra.

The synergy between advanced spectroscopic analysis and computational modeling offers a powerful approach to accelerate the discovery and development of new imidoate derivatives with desired functionalities. researchgate.net This combined strategy will be central to unlocking the full potential of this versatile class of compounds in various scientific and technological fields. solubilityofthings.comthieme.de

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the cyclohexyl group into morpholinecarboximidoate derivatives?

- Methodological Answer : The Ugi four-component reaction is a robust method for synthesizing cyclohexyl-containing derivatives. For example, cyclohexyl isocyanide can react with aldehydes, amines, and carboxylic acids in protic ionic liquids (e.g., ethylammonium nitrate) under microwave irradiation to yield structurally diverse compounds. This approach ensures high yields and facilitates library generation for structure-activity studies .

Q. How can the conformational stability of Cyclohexyl 4-morpholinecarboximidoate be experimentally determined?

- Methodological Answer : Conformational analysis can be performed using NMR spectroscopy to detect chair-to-chair inversions of the cyclohexyl ring. X-ray crystallography provides static structural insights, while computational methods (e.g., MP2/cc-pVDZ level theory) calculate energy minima differences between conformers. For example, energy differences of ~5.69 kcal/mol between conformers (e.g., 7a vs. 7d) indicate dominant solution-phase structures .

Q. What spectroscopic techniques are suitable for characterizing electronic transitions in this compound?

- Methodological Answer : UV-Vis absorption spectroscopy and time-resolved induced absorption spectra can identify T1→Tn transitions. Comparative analysis with substituted analogs (e.g., phenyl vs. cyclohexyl derivatives) reveals substituent effects on spectral profiles. DFT calculations further correlate experimental spectra with electronic structure .

Advanced Research Questions

Q. How does the cyclohexyl moiety influence lipophilicity and mitochondrial targeting in biological systems?

- Methodological Answer : Lipophilicity (logP) can be quantified via shake-flask or chromatographic methods. Cyclohexyl derivatives exhibit higher logP values (e.g., 3.19 vs. 2.80 for phenyl analogs), enhancing membrane permeability. Mitochondrial uptake studies using triphenylphosphonium-BODIPY probes show cyclohexyl groups improve membrane potential-dependent localization, validated via confocal microscopy and flow cytometry .

Q. What computational approaches predict cyclohexyl-driven conformational effects on bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations at the MP2/cc-pVDZ level model energy barriers for cyclohexyl ring inversion. Charge localization analysis (e.g., phosphorus vs. aromatic ligands) predicts interactions with biological targets. Molecular dynamics simulations can further assess solvent effects on conformer populations .

Q. How can data contradictions between computational predictions and experimental bioactivity be resolved?

- Methodological Answer : Discrepancies often arise from solvation effects or kinetic vs. thermodynamic control. Validate computational models using solvent-corrected calculations (e.g., PCM solvation) and experimental free-energy differences (e.g., van’t Hoff plots from variable-temperature NMR). Cross-validate bioactivity assays with orthogonal methods (e.g., SPR binding vs. cell-based cytotoxicity) .

Q. What strategies optimize the steric effects of the cyclohexyl group for enhanced target binding?

- Methodological Answer : Structure-activity relationship (SAR) studies using isosteric replacements (e.g., cycloheptyl, bicyclic analogs) can identify optimal steric bulk. Docking simulations with target proteins (e.g., kinases) guide rational design. Synthetic accessibility is ensured via modular routes like the Ugi reaction, enabling rapid analog generation .

Notes

- Nomenclature : Full chemical names used; no abbreviations.

- Methodological Focus : Emphasis on reproducible experimental/computational workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.